
4-羧基异吲哚啉甲酯盐酸盐
描述
Methyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol. This compound is often used as a synthetic intermediate in various chemical reactions and has applications in medicinal chemistry and material science .
科学研究应用
Methyl isoindoline-4-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a starting material for the synthesis of new drug candidates, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s properties make it suitable for exploration in material science applications, such as the development of new polymers and coatings.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
Target of Action
Methyl Isoindoline-4-carboxylate Hydrochloride is a synthetic intermediate used in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . This compound is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives are known to have various therapeutic applications .
Mode of Action
It is known to be a key intermediate in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives interact with their targets to exert their therapeutic effects.
Biochemical Pathways
The aminoalkylbenzoic acid derivatives synthesized using this compound are known to be involved in various biochemical pathways related to their therapeutic applications .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.52 cm/s .
Result of Action
The aminoalkylbenzoic acid derivatives synthesized using this compound are known to have therapeutic effects in the treatment of faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, neuropathic pain, neuropathological disorders, and sleep disorders .
Action Environment
It is recommended that the compound be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl isoindoline-4-carboxylate hydrochloride typically involves the esterification of isoindoline-4-carboxylic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl isoindoline-4-carboxylate hydrochloride may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Methyl isoindoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
相似化合物的比较
Similar Compounds
Isoindoline-4-carboxylic acid: A precursor in the synthesis of Methyl isoindoline-4-carboxylate hydrochloride.
Methyl isoindoline-3-carboxylate: A similar compound with a different substitution pattern on the isoindoline ring.
Ethyl isoindoline-4-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl isoindoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and materials.
属性
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOILCADGXBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600398 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-90-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)
![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)
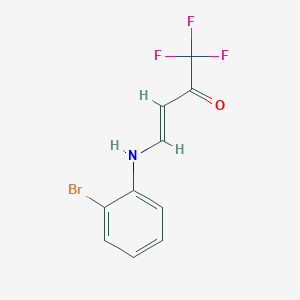
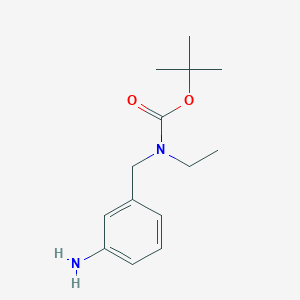

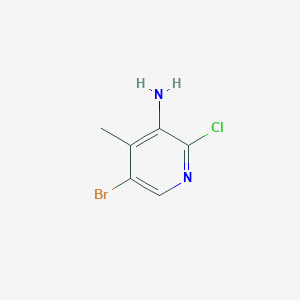

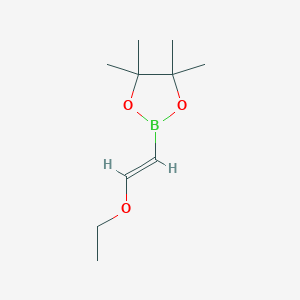
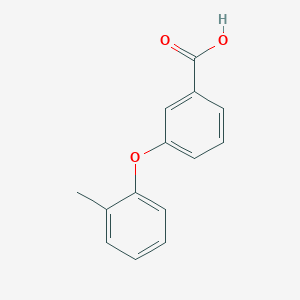
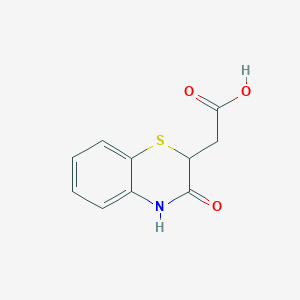
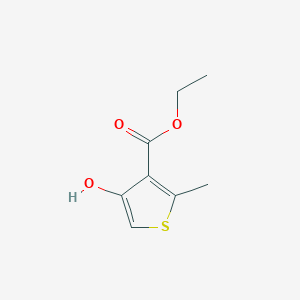
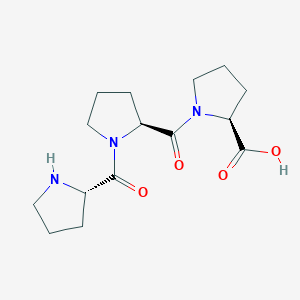

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
